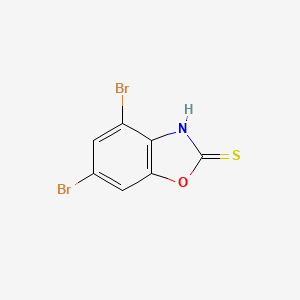

4,6-Dibromobenzooxazole-2-thione

カタログ番号 B594882

CAS番号:

1215206-48-6

分子量: 308.975

InChIキー: CZCGAMAWAYOEJD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dibromobenzooxazole-2-thione is a chemical compound with the molecular formula C7H3Br2NOS and a molecular weight of 308.98 . It is used in laboratory chemicals and the manufacture of chemical compounds .

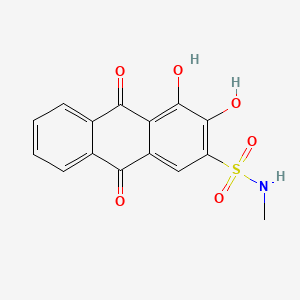

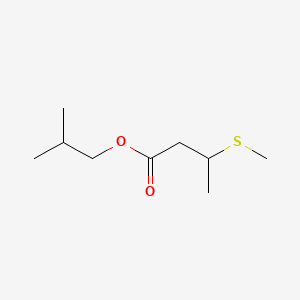

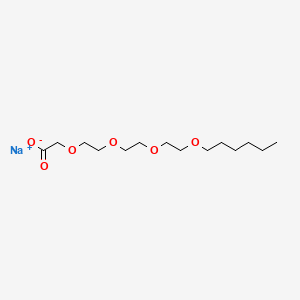

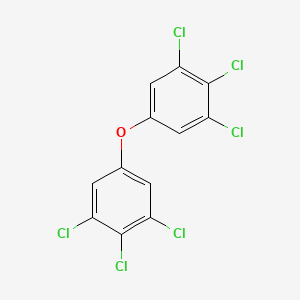

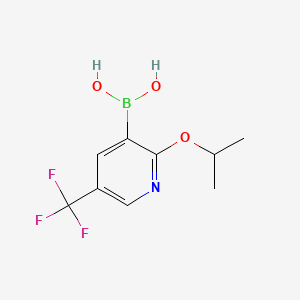

Molecular Structure Analysis

The molecular structure of 4,6-Dibromobenzooxazole-2-thione is represented by the InChI code1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12) . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) in the compound .

科学的研究の応用

-

Pharmaceutical Chemistry

- Benzothiazole derivatives have been found to possess a wide range of biological properties . They have been used in the development of various drugs with anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , and anti-convulsant properties. They have also been used in the development of falcipain inhibitors , anti-HIV drugs , anti-Parkinson drugs , and anti-diabetic drugs .

- The methods of application or experimental procedures would depend on the specific drug being developed and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .

- The results or outcomes obtained would also depend on the specific drug and its intended use. For example, some benzothiazole derivatives have been found to exhibit strong anti-bacterial or anti-fungal activity, making them potential candidates for the development of new antibiotics .

-

Organic Synthesis

- Benzothiazole is a privileged bicyclic ring system with multiple applications in organic synthesis . It is known for its reactivity and is often used as a starting material for the synthesis of larger, usually bioactive structures .

- The methods of application or experimental procedures would involve various organic synthesis techniques, such as condensation reactions, substitution reactions, and others .

- The results or outcomes obtained would depend on the specific compound being synthesized and its intended use .

-

Fluorescence Cell Imaging

- Benzothiadiazole derivatives have been used in fluorescence cell imaging . In one study, a series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and photophysically characterized in various solvents . Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .

- The methods of application or experimental procedures would involve synthesizing the fluorescent benzothiadiazole derivatives, characterizing their photophysical properties in various solvents, and then using them as probes for fluorescence cell imaging .

- The results or outcomes obtained showed that three of the synthesized compounds were excellent fluorescent probes for imaging lipid droplets in cancer cells .

-

Chemical Synthesis

- Benzothiazole derivatives, including “4,6-Dibromobenzooxazole-2-thione”, are often used as intermediates in the synthesis of other complex organic compounds .

- The methods of application or experimental procedures would involve various chemical synthesis techniques, such as condensation reactions, substitution reactions, and others .

- The results or outcomes obtained would depend on the specific compound being synthesized and its intended use .

-

Disease Targeting

- Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . A plethora of benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . They have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

- The methods of application or experimental procedures would involve synthesizing the benzoxazole derivatives and evaluating their pharmacological activities .

- The results or outcomes obtained would depend on the specific derivative and its intended use . Some derivatives have shown promising bioactivities, but others have shown poor in vitro or in vivo activities .

-

Catalysis

- Some benzoxazole derivatives have been used as catalysts in chemical reactions . For example, nickel(II) complexes of benzoyl hydrazones have been used as catalysts for the synthesis of 2-aryl benzoxazoles .

- The methods of application or experimental procedures would involve preparing the catalyst and using it in the desired chemical reaction .

- The results or outcomes obtained would depend on the specific reaction being catalyzed .

特性

IUPAC Name |

4,6-dibromo-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCGAMAWAYOEJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC(=S)N2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682074 |

Source

|

| Record name | 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromobenzooxazole-2-thione | |

CAS RN |

1215206-48-6 |

Source

|

| Record name | 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

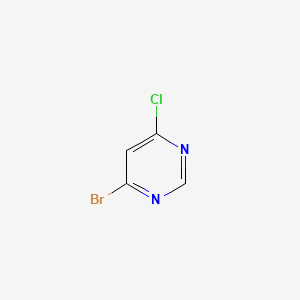

4-Bromo-6-chloropyrimidine

126401-90-9

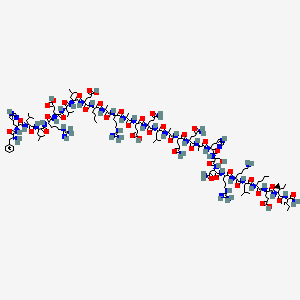

(D-Phe12,nle21,38)-crf (12-41) (human, rat)

129133-27-3

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

1246088-43-6

![N-(1-{[1-(Methylamino)-2-propanyl]amino}-2-propanyl)acetamide](/img/structure/B594804.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B594805.png)